molecular formula C13H12N2O B14443843 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine CAS No. 73477-02-8

4-[2-(4-Methoxyphenyl)ethenyl]pyridazine

カタログ番号: B14443843
CAS番号: 73477-02-8
分子量: 212.25 g/mol
InChIキー: ZIJXOQWZRRMVOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-[2-(4-Methoxyphenyl)ethenyl]pyridazine is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

73477-02-8

分子式

C13H12N2O

分子量

212.25 g/mol

IUPAC名

4-[2-(4-methoxyphenyl)ethenyl]pyridazine

InChI

InChI=1S/C13H12N2O/c1-16-13-6-4-11(5-7-13)2-3-12-8-9-14-15-10-12/h2-10H,1H3

InChIキー

ZIJXOQWZRRMVOY-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)C=CC2=CN=NC=C2

製品の起源

United States
Foundational & Exploratory

Mechanism of Action of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine in vitro: A Hypothetical Case Study in PI3K/Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Disclaimer: The compound 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothetical yet scientifically rigorous framework for elucidating its mechanism of action, postulating it as a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is selected based on the structural motifs of the compound, which are common in kinase inhibitors. The methodologies, protocols, and data interpretation strategies described herein represent a best-practice approach for the in vitro characterization of a novel kinase inhibitor.

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. The compound 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine, featuring a pyridazine core linked to a methoxyphenyl group, presents a compelling candidate for investigation as a targeted therapeutic agent. This guide outlines a comprehensive in vitro strategy to dissect its mechanism of action, based on the hypothesis that it functions by inhibiting the Phosphoinositide 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling cascade.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for drug development. Elucidating whether and how 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine modulates this pathway is a critical step in its preclinical evaluation. Our investigation will be structured to first confirm direct target engagement, then map the downstream signaling consequences, and finally, characterize the resulting cellular phenotypes.

Part 1: Primary Target Engagement and Direct Inhibition

The foundational step in characterizing a targeted inhibitor is to unequivocally demonstrate that it physically interacts with and inhibits the activity of its intended target. For our candidate, we hypothesize direct inhibition of one or more PI3K isoforms or the mTOR kinase itself.

In Vitro Kinase Inhibition Assays

Rationale: The most direct method to assess inhibition is to measure the compound's effect on the enzymatic activity of purified, recombinant kinases. A luminescent ATP-depletion assay is a common and robust method. As the kinase consumes ATP to phosphorylate its substrate, the remaining ATP is quantified using a luciferase/luciferin reaction. A potent inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Serially dilute 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add:

    • 2.5 µL of the diluted compound.

    • 5 µL of a mix containing the target kinase (e.g., recombinant PI3Kα or mTOR) and its specific substrate (e.g., PIP₂ for PI3K).

    • 2.5 µL of an ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the compound concentration (log scale) and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expected Outcome & Interpretation: A low nanomolar to micromolar IC₅₀ value would provide strong evidence of direct enzymatic inhibition. This experiment should be run against multiple PI3K isoforms (α, β, γ, δ) and both mTORC1 and mTORC2 complexes to establish potency and selectivity.

Cellular Thermal Shift Assay (CETSA)

Rationale: While in vitro assays confirm enzymatic inhibition, they do not confirm that the compound can engage its target in the complex milieu of a living cell. CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can confirm target engagement.

Experimental Protocol: CETSA for PI3Kα Engagement

  • Cell Treatment: Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) and treat with either vehicle (DMSO) or a high concentration (e.g., 10x the kinase IC₅₀) of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine for 1-2 hours.

  • Thermal Challenge: Harvest the cells, resuspend them in a lysis buffer, and aliquot the suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis and Fractionation: Subject the samples to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble (supernatant) from the aggregated (pellet) protein fractions.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble PI3Kα protein at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble PI3Kα against the temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Workflow for Target Engagement

cluster_0 Part 1: Target Engagement A Hypothesis: Compound inhibits PI3K/mTOR B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC₅₀ (Potency & Selectivity) B->C D Cellular Thermal Shift Assay (CETSA) C->D If potent (low IC₅₀) E Confirm Intracellular Target Engagement D->E F Conclusion: Direct Target Binding & Inhibition Confirmed E->F

Caption: Workflow to confirm direct target binding and inhibition.

Part 2: Delineating Downstream Signaling Consequences

Confirmation of target engagement must be followed by demonstrating the intended biological consequence: inhibition of the downstream signaling pathway. Western blotting is the gold-standard technique for this purpose, allowing for the quantification of protein phosphorylation states.

Rationale: PI3K activation leads to the phosphorylation of Akt at Ser473 and Thr308. Activated Akt, in turn, phosphorylates a host of downstream targets, including key mTORC1 substrates like ribosomal protein S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1). An effective inhibitor of this pathway should decrease the phosphorylation of these markers without significantly affecting their total protein levels.

Experimental Protocol: Western Blot Analysis of p-Akt, p-S6K, and p-4E-BP1

  • Cell Culture and Treatment: Seed a sensitive cancer cell line (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours to reduce basal pathway activation.

  • Compound Incubation: Pre-treat the cells with increasing concentrations of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Pathway Stimulation: Stimulate the pathway with a growth factor like insulin or IGF-1 (e.g., 100 ng/mL) for 15-30 minutes to induce a robust phosphorylation signal.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies specific for p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the corresponding total protein signal.

Expected Data Summary:

Concentration (nM)p-Akt (S473) / Total Akt (Relative Density)p-S6K (T389) / Total S6K (Relative Density)
0 (Vehicle)1.001.00
100.850.75
1000.300.25
10000.050.04
PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits (when dephosphorylated) Compound 4-[2-(4-Methoxyphenyl) ethenyl]pyridazine Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Preliminary Toxicity Profile of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The journey of a novel chemical entity from discovery to potential therapeutic application is paved with rigorous scientific evaluation. A critical and early component of this journey is the characterization of its toxicological profile. This guide provides a comprehensive framework for establishing the preliminary toxicity profile of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine , a pyridazine derivative with potential pharmacological interest. Pyridazine and its derivatives are known to possess a wide range of biological activities, including but not limited to, antihypertensive, anticancer, and anti-inflammatory properties[1][2][3][4]. Given the structural alerts inherent to heterocyclic compounds, a systematic and multi-faceted approach to toxicity assessment is paramount.

This document is structured to guide researchers, scientists, and drug development professionals through a logical, tiered approach to toxicity evaluation. It emphasizes the "why" behind the "how," grounding experimental choices in established scientific principles and regulatory expectations. The methodologies proposed herein are designed to be self-validating, ensuring the generation of robust and reliable data to inform go/no-go decisions in the early stages of drug development.

Compound Overview and Rationale for Toxicity Assessment

Compound: 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine CAS Number: 73477-02-8[5] Molecular Formula: C13H12N2O[5][6] Molecular Weight: 212.25 g/mol [5][6]

The core structure, a pyridazine ring, is a common motif in medicinal chemistry[3]. The presence of a methoxyphenyl group and an ethenyl linker suggests potential for various biological interactions, which necessitates a thorough safety evaluation. The initial toxicity assessment aims to identify potential hazards, establish a preliminary safety margin, and guide future development efforts.

A Tiered Approach to Preliminary Toxicity Profiling

A phased, hierarchical approach is recommended for the toxicological evaluation of a new chemical entity (NCE) like 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine. This strategy, beginning with computational and in vitro methods before proceeding to more complex in vivo studies, is designed to be resource-efficient and to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[7]

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Studies In Silico Assessment In Silico Assessment In Vitro Assays In Vitro Assays In Silico Assessment->In Vitro Assays Guide initial experimental design Acute Toxicity Acute Toxicity In Vitro Assays->Acute Toxicity Prioritize for in vivo testing Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity Inform dose selection

Caption: A tiered approach for the toxicological evaluation of novel compounds.

Tier 1: In Silico and In Vitro Assessment

The initial phase focuses on predictive and cell-based assays to identify potential liabilities early in the development process.

In Silico Toxicity Prediction

Computational toxicology models serve as a rapid and cost-effective first step to flag potential hazards based on the chemical structure of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine.[8][9][10] These models leverage large datasets of known toxic compounds to predict the likelihood of various toxicities.

Experimental Protocol: In Silico Assessment

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound: COC1=CC=C(C=C1)C=CC2=CC=NN=C2.

  • Utilize multiple computational platforms to ensure a consensus prediction and mitigate the limitations of any single algorithm. Recommended platforms include:

    • ProTox-II: Predicts oral toxicity in rodents and identifies potential toxic fragments.[8]

    • GUSAR: Predicts LD50 values for various routes of administration.[8]

    • DEREK Nexus: An expert system that identifies structural alerts for toxicity.

  • Analyze the outputs for key endpoints:

    • Acute oral toxicity (LD50).

    • Genotoxicity (Ames mutagenicity).

    • Carcinogenicity.

    • Hepatotoxicity.

    • Cardiotoxicity (hERG inhibition).

Data Presentation: Predicted Toxicological Endpoints

Toxicological EndpointPredicted OutcomeConfidence LevelNotes
Acute Oral Toxicity (Rat LD50)Predicted Value (mg/kg)e.g., HighBased on structural analogs.
Ames Mutagenicitye.g., Negativee.g., ModerateNo strong structural alerts.
hERG Inhibitione.g., Potential for weak inhibitione.g., LowFurther in vitro testing required.
Hepatotoxicitye.g., Possiblee.g., ModeratePresence of aromatic rings.

Note: This table is for illustrative purposes. Actual data would be populated from the output of the in silico tools.

In Vitro Toxicity Assays

In vitro assays are crucial for providing experimental data to confirm or refute the in silico predictions and for elucidating mechanisms of toxicity.[11][12]

These assays measure the general toxicity of the compound to cells in culture and are a fundamental first step.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: A panel of human cell lines should be used, including a liver cell line (e.g., HepG2), a kidney cell line (e.g., HEK293), and a cancer cell line relevant to the compound's potential therapeutic area.

  • Compound Preparation: Prepare a stock solution of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the various concentrations of the compound for 24 and 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

The Ames test is a widely accepted in vitro assay for identifying compounds that can cause mutations in the DNA of bacteria.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Use a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation and Colony Counting: Incubate the plates and count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for genotoxicity.

Tier 2: In Vivo Preliminary Toxicity Assessment

Should the in silico and in vitro data suggest an acceptable safety profile, preliminary in vivo studies are warranted to understand the compound's effects in a whole organism.[13][14][15]

G Dose Range Finding Dose Range Finding Single Dose Acute Toxicity Single Dose Acute Toxicity Dose Range Finding->Single Dose Acute Toxicity Determine MTD 14-Day Repeated Dose Study 14-Day Repeated Dose Study Single Dose Acute Toxicity->14-Day Repeated Dose Study Inform dose levels Histopathology Histopathology 14-Day Repeated Dose Study->Histopathology Identify target organs Clinical Pathology Clinical Pathology 14-Day Repeated Dose Study->Clinical Pathology Assess organ function

Caption: Workflow for preliminary in vivo toxicity studies.

Acute Oral Toxicity Study

The primary objective of this study is to determine the maximum tolerated dose (MTD) and to identify potential acute toxic effects.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or BALB/c mice).[13]

  • Dosing: Administer a single oral dose of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. This process is repeated until the MTD is determined.

  • Parameters Monitored:

    • Clinical signs of toxicity (e.g., changes in behavior, posture, respiration).

    • Body weight changes.

    • Mortality.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible abnormalities in organs and tissues.

14-Day Repeated Dose Toxicity Study

This study provides information on the toxic effects of repeated exposure to the compound and helps to identify target organs of toxicity.

Experimental Protocol: 14-Day Oral Toxicity Study in Rodents

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, and high) of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine, with the high dose being based on the MTD from the acute toxicity study.

  • Administration: Administer the compound orally once daily for 14 consecutive days.

  • In-life Observations:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

  • Terminal Procedures:

    • Hematology: Collect blood for a complete blood count.

    • Clinical Chemistry: Collect blood for analysis of markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart).

    • Histopathology: Collect a comprehensive set of tissues for microscopic examination.

Data Presentation: Summary of 14-Day Repeated Dose Study Findings

ParameterControl GroupLow Dose GroupMid Dose GroupHigh Dose Group
Body Weight Change (%)e.g., +10%e.g., +8%e.g., +2%e.g., -5%
Liver Enzymes (ALT, AST)NormalNormalSlightly ElevatedSignificantly Elevated
Kidney Function (BUN, Creatinine)NormalNormalNormalNormal
Key Histopathological FindingsNo significant findingsNo significant findingse.g., Mild hepatocellular hypertrophye.g., Moderate hepatocellular hypertrophy, single-cell necrosis

Note: This table is for illustrative purposes. Actual data would be populated from the experimental results.

Conclusion and Future Directions

The preliminary toxicity profile generated through this tiered approach will provide a critical foundation for the continued development of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine. The data will enable a more informed risk assessment and guide the design of more extensive, longer-term toxicity studies if the compound is advanced. Any significant toxicities identified will need to be thoroughly investigated to understand the underlying mechanisms. This systematic evaluation is essential for ensuring the safety of this promising novel compound as it moves through the drug development pipeline.

References

  • Assessing how in vitro assay types predict in vivo toxicology data - PubMed. (2021, June 9).
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  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC. (n.d.).
  • Mishra, R., et al. (2013). Acute and repeated dose toxicity studies of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives as new class of antihypertensive agent. ResearchGate.
  • Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine - Benchchem. (n.d.).
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  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals - ChemSafetyPro.COM. (2018, February 11).
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  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed. (2013, February 1).
  • (PDF) Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation - ResearchGate. (2022, September 21).
  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC. (2024, December 4).
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - MDPI. (2023, October 25).
  • Computational methods for the prediction of drug toxicity - ResearchGate. (n.d.).
  • The computational prediction of toxicity - ResearchGate. (n.d.).
  • Pyridazine | C4H4N2 | CID 9259 - PubChem - NIH. (n.d.).
  • Pyridazine, 3-[2-(4-methoxyphenyl)ethenyl]- 142772-08-5 wiki - Guidechem. (n.d.).
  • Full article: Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - Taylor & Francis. (2009, December 29).
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Pharmacokinetics of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

As drug development pivots toward highly targeted therapies, the 4-[2-(4-methoxyphenyl)ethenyl]pyridazine scaffold has emerged as a structurally privileged pharmacophore. Characterized by a pyridazine core linked via a conjugated ethenyl (styryl) bridge to a 4-methoxyphenyl ring, compounds in this class exhibit potent biological activities, ranging from selective COX-2 inhibition to anti-cancer and neuro-imaging applications[1][2].

However, the translation of these molecules from in vitro hits to in vivo leads is frequently bottlenecked by their complex pharmacokinetic (PK) profiles. The highly conjugated, planar structure drives excellent tissue penetration but introduces challenges related to aqueous solubility, extensive plasma protein binding, and rapid hepatic metabolism[3].

This whitepaper provides an in-depth, mechanistic analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of methoxystyrylpyridazine derivatives, supported by validated LC-MS/MS bioanalytical protocols designed to ensure high-fidelity preclinical data.

Physicochemical Properties & ADME Profiling

To understand the in vivo behavior of 4-[2-(4-methoxyphenyl)ethenyl]pyridazines, we must analyze the causality between their structural features and physiological disposition.

Absorption & Distribution

The presence of the methoxystyryl moiety significantly enhances the lipophilicity of the molecule (typical logP ranges from 3.5 to 4.5). While this lipophilicity guarantees high intestinal permeability via passive diffusion, it also results in high plasma protein binding (>90%), limiting the fraction of unbound, active drug.

  • Causality in Distribution: The planar geometry of the styryl linkage allows the molecule to intercalate into lipid bilayers. Predictive BOILED-Egg models indicate that these derivatives possess favorable Brain or Intestinal Estimated permeation, allowing them to cross the blood-brain barrier (BBB) effectively—a critical feature for central nervous system (CNS) targets[1].

Hepatic Biotransformation (Metabolism)

The metabolic fate of this scaffold is dictated by two highly reactive structural hotspots:

  • O-Demethylation: The 4-methoxy group is rapidly targeted by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6), resulting in the cleavage of the methyl ether to form a highly polar phenolic metabolite (4-hydroxystyryl derivative).

  • N-Oxidation: The electron-rich nitrogen atoms of the pyridazine ring are susceptible to oxidation by both CYPs and Flavin-containing monooxygenases (FMOs), yielding pyridazine N-oxides[2].

These Phase I metabolites subsequently undergo Phase II glucuronidation, tagging them for rapid biliary and renal clearance.

Metabolism Parent 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine (Highly Lipophilic Parent) ODemethyl O-Demethylation (CYP3A4 / CYP2D6) Parent->ODemethyl Phase I Oxidation NOxide N-Oxidation (CYP450 / FMO) Parent->NOxide Phase I Oxidation Phenol 4-[2-(4-Hydroxyphenyl)ethenyl]pyridazine (Phenolic Metabolite) ODemethyl->Phenol PyridazineOxide Pyridazine N-oxide (Polar Metabolite) NOxide->PyridazineOxide Glucuronide Phenol-O-Glucuronide (Phase II Excretion) Phenol->Glucuronide UGT Enzymes

Biotransformation pathways of 4-[2-(4-methoxyphenyl)ethenyl]pyridazine.

Quantitative Pharmacokinetic Parameters

The following table synthesizes the baseline pharmacokinetic parameters for methoxystyryl-heterocycle analogs following single-dose intravenous (IV) and oral (PO) administration in Sprague-Dawley rat models[3][4]. The high Volume of Distribution ( Vz​ ) confirms the extensive extravascular tissue penetration predicted by the compound's lipophilicity.

ParameterSymbolUnitsIntravenous (IV)Oral (PO)
Maximum Plasma Concentration Cmax​ ng/mL402.17 ± 45.257.61 ± 12.4
Time to Maximum Concentration Tmax​ hN/A2.17 ± 0.5
Area Under the Curve AUC0−t​ ng·h/mL806.70 ± 95.3504.83 ± 60.1
Elimination Half-Life t1/2​ h4.92 ± 0.85.15 ± 0.9
Clearance CLz​ L/h/kg6.33 ± 1.1N/A
Apparent Volume of Distribution Vz​ L/kg46.56 ± 5.4N/A
Absolute Bioavailability F %100~62.5

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity and reproducibility, the quantification of these compounds in biological matrices requires a rigorous, artifact-free bioanalytical methodology. The following protocol outlines a self-validating system utilizing Multiple Reaction Monitoring (MRM)[3][4].

In Vivo Dosing & Sampling
  • Subject Preparation: Fast Sprague-Dawley rats for 12 hours prior to oral dosing.

    • Causality: Fasting is critical because the high lipophilicity of methoxystyryl compounds causes them to bind aggressively to dietary lipids in the gut, which can artificially depress the Cmax​ and obscure true absorption kinetics.

  • Blood Collection: Collect 200 µL of blood via the jugular vein into heparinized tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4,000 rpm for 10 min at 4°C to separate plasma.

Sample Preparation (Protein Precipitation)
  • Spiking: Transfer 50 µL of plasma into an Eppendorf tube. Add 10 µL of Internal Standard (IS) solution (e.g., a structurally analogous stable-isotope labeled compound).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN).

    • Causality: ACN is selected over Methanol because it provides a sharper, more complete precipitation of plasma proteins. This prevents residual proteins from entering the mass spectrometer, thereby eliminating matrix-induced ion suppression during electrospray ionization (ESI).

  • Extraction: Vortex vigorously for 3 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

LC-MS/MS Analytical Conditions
  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase: Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile).

    • Causality: Formic acid acts as a proton donor, significantly enhancing the formation of the [M+H]+ precursor ion in positive ESI mode, maximizing detector sensitivity.

  • Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the parent drug and the O-demethylated metabolite.

PK_Workflow Dose 1. In Vivo Dosing (IV & PO Models) Sample 2. Plasma Sampling (Heparinized, 4°C) Dose->Sample Prep 3. Protein Precipitation (Ice-Cold ACN + IS) Sample->Prep LCMS 4. LC-MS/MS (Positive ESI, MRM) Prep->LCMS Data 5. PK Analysis (Non-Compartmental) LCMS->Data

Self-validating LC-MS/MS pharmacokinetic workflow for plasma analysis.

Method Validation (E-E-A-T Standard)

A protocol is only as trustworthy as its validation. Before analyzing study samples, the method must be validated for Matrix Effect (ME) and Extraction Recovery (RE) .

  • Calculate ME by comparing the peak area of the analyte spiked after extraction into blank plasma against the peak area of a neat standard. An ME between 85% and 115% validates that endogenous phospholipids are not suppressing the signal[3].

  • Calculate RE by comparing the peak area of the analyte spiked before extraction to the peak area spiked after extraction. Consistent recovery (>80%) ensures the precipitation step is not trapping the lipophilic drug within the protein pellet.

References

  • [3] Quantification of 1D, a novel derivative of curcumin with potential antitumor activity, in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study in rats. PubMed Central (PMC). URL:[Link]

  • [1] Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. ResearchGate. URL:[Link]

  • [4] Determination and pharmacokinetic study of isothiouronium-modified pyrimidine-substituted curcumin analog (1G), a novel antitumor agent, in rat plasma by liquid chromatography–tandem mass spectrometry. Taylor & Francis. URL:[Link]

  • [2] Potential Anti-Cancer Agents. XV. : Synthesis of Substituted Styrylpyridazine N-Oxides and Their Anti-Cancer Activity. J-STAGE (Yakugaku Zasshi). URL:[Link]

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Methodological & Application

Application Notes and Protocols for In Vivo Administration of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the in vivo administration of the research compound 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine. Given the limited publicly available data for this specific molecule, this guide emphasizes the foundational principles and detailed protocols necessary for formulating and administering poorly soluble pyridazine-like compounds. The protocols herein are synthesized from established best practices in preclinical research to ensure scientific rigor, reproducibility, and animal welfare. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine and In Vivo Studies

4-[2-(4-Methoxyphenyl)ethenyl]pyridazine is a heterocyclic compound containing a pyridazine moiety.[1][2] The pyridazine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antihypertensive properties.[3][4] In vivo studies are a critical step in evaluating the therapeutic potential of such compounds, providing essential data on their pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in a whole-organism context.[5][6][7]

The physicochemical properties of novel compounds like 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine, particularly their solubility, are a primary determinant of successful in vivo administration and subsequent bioavailability.[8] This guide will first address the critical aspect of vehicle selection and formulation for compounds with presumed low aqueous solubility before detailing standard administration protocols.

Pre-Administration and Formulation Considerations

The successful in vivo evaluation of a novel compound is critically dependent on its formulation. A poorly designed vehicle can lead to issues such as precipitation at the injection site, poor absorption, and inconsistent results.[9]

Solubility Assessment
Vehicle Selection for Poorly Soluble Compounds

For compounds with low aqueous solubility, a variety of vehicle formulations can be employed to enhance solubilization and bioavailability.[8] The choice of vehicle is contingent on the administration route, the required dose, and potential vehicle-related toxicity.[10]

Table 1: Common Excipients for Formulating Poorly Soluble Compounds [9][10]

Excipient ClassExamplesTypical ConcentrationCommon RoutesKey Considerations
Organic Co-solvents Dimethyl sulfoxide (DMSO)<10% (parenteral)Oral, IV, IPPotential for toxicity at higher concentrations.[11][12][13]
Polyethylene Glycol (PEG 300/400)10-60%Oral, IVGenerally well-tolerated.[9]
EthanolUsed in combinationOral, IPUse with caution due to potential for irritation and toxicity.[10]
Propylene Glycol20-40%Oral, IVWell-tolerated but can be viscous at high concentrations.[9]
Surfactants Polysorbate 80 (Tween® 80)1-10%Oral, IVCan be associated with hypersensitivity reactions.[9]
Solutol® HS 155-20%Oral, IVGood alternative to Cremophor EL.[9]
Complexing Agents Cyclodextrins (HP-β-CD, SBE-β-CD)VariesOral, IVCan increase aqueous solubility by forming inclusion complexes.[9]
Suspension Vehicles Methylcellulose (MC)0.5-1% in waterOralCommonly used for oral suspensions, but not suitable for all compounds.[14]
Oil-Based Vehicles Corn oil, Sesame oilAs neededOral, IPSuitable for highly lipophilic compounds; not for IV use.[10]

Note on DMSO: While a powerful solvent, DMSO can have biological effects and toxicity. For in vivo studies, it is advisable to keep the final concentration as low as possible, ideally below 10% for parenteral routes and to include a vehicle-only control group in the study design.[13] Some studies suggest even lower concentrations, below 1-2%, to avoid cellular toxicity.[11][15]

Formulation Workflow

The following diagram outlines a general workflow for developing a suitable formulation for in vivo studies.

G cluster_0 Formulation Development Workflow A 1. Characterize Compound (Solubility, Stability) B 2. Define Study Parameters (Route, Dose, Species) A->B C 3. Screen Vehicles (Co-solvents, Surfactants, etc.) B->C D 4. Prepare Trial Formulations C->D E 5. Assess Formulation Quality (Clarity, Stability, Viscosity) D->E E->C Fails Criteria F 6. In Vitro Testing (Optional) (e.g., cell viability with vehicle) E->F G 7. Final Formulation Selection E->G Meets Criteria F->G Inform Selection H 8. Proceed to In Vivo Dosing G->H

Caption: A stepwise workflow for selecting an appropriate vehicle for in vivo studies.

In Vivo Administration Protocols

The following protocols are provided as general guidelines and should be adapted based on the specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the final formulation of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine.

Oral Gavage (PO) Administration

Oral gavage ensures the precise administration of a specific dose directly into the stomach.[16]

Materials:

  • Appropriately sized feeding tube (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[17][18]

  • Syringes

  • Animal scale

Protocol (Mice):

  • Animal and Dose Calculation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[17][18]

  • Tube Measurement: Measure the gavage tube from the tip of the animal's nose to the bottom of the sternum to determine the appropriate insertion depth. Mark the tube to prevent over-insertion.[17][19]

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to create a straight line through the neck and esophagus.[18]

  • Tube Insertion: Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the upper palate. The tube should pass easily into the esophagus. If resistance is met, withdraw and reposition.[17]

  • Dose Administration: Once the tube is correctly positioned, administer the formulation smoothly.

  • Tube Removal and Monitoring: Gently remove the tube along the same path of insertion. Monitor the animal for at least 5-10 minutes post-dosing for any signs of respiratory distress.[17][18]

Intraperitoneal (IP) Injection

IP injections are common for systemic administration and offer faster absorption than subcutaneous routes.[16][20]

Materials:

  • Sterile syringes (e.g., 1 ml)

  • Sterile needles (e.g., 25-27 gauge for mice)[21]

  • 70% Isopropyl alcohol

Protocol (Mice):

  • Animal and Dose Calculation: Weigh the animal. The recommended maximum volume for IP injection in mice is 10 ml/kg.[20][21]

  • Animal Restraint: Restrain the mouse, ensuring the head is tilted downwards to allow the abdominal organs to shift cranially.[22]

  • Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[22][23][24]

  • Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle.[23][24]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a new site with a fresh needle.[22]

  • Injection and Withdrawal: Inject the solution smoothly and withdraw the needle.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Intravenous (IV) Injection

IV administration provides the most rapid and complete bioavailability. The lateral tail vein is the most common site for IV injections in rodents.[20][25]

Materials:

  • Sterile syringes (e.g., insulin or tuberculin syringes)

  • Sterile needles (e.g., 27-30 gauge)[26]

  • A restraining device for mice

  • A heat source (e.g., heat lamp) to induce vasodilation

Protocol (Mice):

  • Animal and Dose Calculation: Weigh the animal. The maximum volume for a bolus IV injection in mice is typically 5 ml/kg.[20][26]

  • Animal Preparation: Place the mouse in a restraining device. Warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible.[26]

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion: Align the needle parallel to the vein with the bevel facing up. Insert the needle into the vein at a shallow angle.[25]

  • Injection: A successful insertion may result in a small "flash" of blood in the needle hub. Inject the solution slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and attempt a more proximal injection.[25][26]

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[26]

  • Monitoring: Monitor the animal for any immediate adverse reactions.

Table 2: Summary of Administration Protocol Parameters for Mice

ParameterOral Gavage (PO)Intraperitoneal (IP)Intravenous (IV)
Max Volume 10 ml/kg[17][18]10 ml/kg[20][21]5 ml/kg (bolus)[20][26]
Needle/Tube Size 18-20 gauge feeding tube[17][18]25-27 gauge needle[21]27-30 gauge needle[26]
Absorption Rate Slower, subject to first-pass metabolismRapidImmediate
Primary Use Enteral drug deliverySystemic delivery of non-irritating substancesRapid systemic delivery, high bioavailability

Study Design and Pharmacokinetic Considerations

When designing an in vivo study, it is crucial to consider the scientific questions being addressed.[6]

G cluster_1 In Vivo Study Design Logic A Define Research Question (Efficacy, PK, or Toxicity?) B Select Animal Model (Species, Strain, Gender) A->B C Determine Dosing Regimen (Dose levels, Frequency, Duration) A->C D Choose Administration Route (PO, IP, IV, etc.) A->D F Define Endpoints (Tumor volume, Biomarkers, Survival) A->F B->C E Establish Control Groups (Vehicle, Untreated) C->E D->C G Execute Study E->G H Data Collection & Analysis F->H G->H

Caption: Key decision points in the design of an in vivo experimental study.

For pharmacokinetic (PK) studies, multiple dose levels (e.g., 5-10 fold apart) should be used to assess dose linearity.[5] The chosen administration route will significantly impact the PK profile. For instance, oral administration of pyridazine derivatives can be subject to a significant first-pass effect, leading to rapid metabolism and lower bioavailability compared to parenteral routes.[3]

Conclusion

The successful in vivo administration of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine requires careful consideration of its physicochemical properties, particularly its solubility. By employing a systematic approach to formulation development and adhering to established, ethical, and precise administration protocols, researchers can obtain reliable and reproducible data to accurately assess the compound's biological activity. The inclusion of appropriate control groups, especially a vehicle control, is paramount to ensuring that any observed effects are attributable to the compound itself and not the delivery system.

References

  • ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro? Available from: [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? Available from: [Link]

  • University of Queensland. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Available from: [Link]

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available from: [Link]

  • UNC School of Medicine. Injections and Dosing - Preclinical Research Unit. Available from: [Link]

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Available from: [Link]

  • Washington State University. Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Available from: [Link]

  • PubMed. Assessing the toxic effects of DMSO on cord blood to determine exposure time limits and the optimum concentration for cryopreservation. Available from: [Link]

  • J-Stage. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Available from: [Link]

  • Virginia Tech. SOP: Mouse Intravenous Injections. Available from: [Link]

  • PubMed. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available from: [Link]

  • UBC Animal Care Committee. TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. Available from: [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Available from: [Link]

  • PMC. Methods for Intravenous Self Administration in a Mouse Model. Available from: [Link]

  • UBC Animal Care Committee. TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Available from: [Link]

  • Virginia Tech. SOP: Mouse Intraperitoneal Injection. Available from: [Link]

  • IACUC. Oral Gavage In Mice and Rats. Available from: [Link]

  • FSU Office of Research. Oral Gavage in the Rat. Available from: [Link]

  • UBC Animal Care Services. TECH 09b -Oral Gavage in Adult Rats. Available from: [Link]

  • NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]

  • Instech Laboratories. Guide to Oral Gavage for Mice and Rats. Available from: [Link]

  • Washington State University. Standard Operating Procedures for Oral Gavage in Mice and Rats. Available from: [Link]

  • eCFR. 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Available from: [Link]

  • PubMed. Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog. Available from: [Link]

  • PubMed. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Available from: [Link]

  • eCFR. 21 CFR 320.25 -- Guidelines for the conduct of an in vivo bioavailability study. Available from: [Link]

  • PubMed. N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'. Available from: https://pubmed.ncbi.nlm.nih.gov/8158223/
  • NCBI. In Vivo Assay Guidelines. Available from: [Link]

  • FDA. Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Available from: [Link]

  • Chemsrc. 4-[2-(4-methoxyphenyl)ethenyl]pyridazine | CAS#:73477-02-8. Available from: [Link]

  • Stenutz. 4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine. Available from: [Link]

  • ResearchGate. (PDF) Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation. Available from: [Link]

  • R Discovery. Pyridazine Derivatives and Related Compounds, Part 21:1 Synthesis of Different Heterocycles from 2-Methyl-4H- pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one. Available from: [Link]

  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Available from: [Link]

  • PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available from: [Link]

  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

  • PubMed. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Available from: [Link]

  • ACS Publications. Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Available from: [Link]

  • PubChem. Pyridazine. Available from: [Link]: [Link]

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Application Note: 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine as a Strategic Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In the realm of medicinal chemistry, the pyridazine nucleus is a privileged, π-deficient heterocyclic scaffold frequently utilized in the development of anti-inflammatory agents, antihypertensives, and selective COX-2 inhibitors[1]. However, the inherent electron deficiency of the 1,2-diazine system renders direct electrophilic aromatic substitution (such as Vilsmeier-Haack formylation) virtually impossible at the unsubstituted C4/C5 positions[2].

To circumvent this limitation, 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine (a 4-methoxystyrylpyridazine derivative) serves as a highly effective, strategically "masked" precursor. By installing a 4-methoxystyryl group via base-catalyzed condensation, chemists create a reactive handle that can be cleanly oxidatively cleaved to yield pyridazine-4-carbaldehyde —a highly versatile building block for downstream drug discovery[2].

Mechanistic Insight: Why the 4-Methoxy Modification?

While unsubstituted 4-styrylpyridazine can be used for cleavage, the addition of the para-methoxy (-OCH₃) group on the phenyl ring is a deliberate, field-proven optimization:

  • Electronic Enrichment: The strongly electron-donating methoxy group increases the electron density of the bridging ethenyl (vinyl) bond. This accelerates the electrophilic attack by oxidants (like OsO₄), allowing for milder reaction conditions and preventing the over-oxidation of the sensitive diazine nitrogens.

  • Photophysical Tracking: The extended push-pull conjugated system makes the precursor highly UV-active and fluorescent. This allows for precise, real-time reaction monitoring via Thin Layer Chromatography (TLC), where the disappearance of the fluorescent starting material serves as a self-validating endpoint[3].

Physicochemical Profile

To ensure predictable solubility and handling during synthesis, the quantitative physicochemical parameters of the precursor are summarized below.

ParameterValue / Description
Chemical Name 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine
CAS Registry Number 73477-02-8
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Appearance Yellow to dark-yellow crystalline solid
Solubility Profile Soluble in THF, DCM, EtOAc, and DMSO; Insoluble in H₂O
Reactivity Note Sensitive to strong oxidizing agents; stable under ambient light

Synthetic Pathways & Downstream Applications

The primary utility of this precursor lies in its ability to be transformed into pyridazine-4-carbaldehyde, which is subsequently used in reductive aminations[4] or the functionalization of complex quinoline-based therapeutics[5]. Alternatively, the intact styryl scaffold can be utilized directly in the development of photophysical probes[3].

Pathway A 4-Methylpyridazine B 4-[2-(4-Methoxyphenyl) ethenyl]pyridazine A->B Condensation (Base, Heat) C Pyridazine-4-carbaldehyde B->C NaIO4 / OsO4 (Oxidative Cleavage) D Photophysical Probes B->D Direct Application E Medicinal Scaffolds (e.g., COX-2 Inhibitors) C->E Reductive Amination / Cycloaddition

Strategic synthetic pathways utilizing the 4-methoxystyrylpyridazine scaffold.

Experimental Protocol: Lemieux-Johnson Oxidative Cleavage

The following protocol details the transformation of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine to pyridazine-4-carbaldehyde. This method employs a catalytic Lemieux-Johnson oxidation, which is superior to ozonolysis as it avoids the generation of explosive ozonides and requires no specialized gas-flow equipment[2].

Reagents & Materials
  • Precursor: 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine (1.0 equiv, 10 mmol)

  • Catalyst: Osmium tetroxide (OsO₄) (0.02 equiv, 2.5 wt% solution in t-BuOH)

  • Co-oxidant: Sodium periodate (NaIO₄) (3.0 equiv, 30 mmol)

  • Solvent System: Tetrahydrofuran (THF) / H₂O (3:1 v/v, 40 mL)

  • Quenching Agent: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the precursor (10 mmol) in 30 mL of THF. Add 10 mL of distilled water. The biphasic/cloudy mixture will clear upon stirring.

  • Catalytic Initiation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add the OsO₄ solution (0.02 equiv) via syringe. Causality: OsO₄ initiates the reaction by forming an intermediate osmate ester across the electron-rich alkene.

  • Oxidative Cleavage: Add NaIO₄ (30 mmol) portion-wise over 15 minutes to prevent a rapid exothermic spike. Causality: NaIO₄ serves a dual purpose—it cleaves the intermediate diol into the target aldehyde and 4-methoxybenzaldehyde, and it re-oxidizes the inactive Os(VI) back to the active Os(VIII) catalyst.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Quenching (Critical Safety Step): Once complete, add 20 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 30 minutes. Causality: Thiosulfate instantly reduces the highly toxic, volatile Os(VIII) to insoluble, safe Os(IV) dioxide (OsO₂), preventing transition metal contamination in downstream biological assays.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to separate pyridazine-4-carbaldehyde from the 4-methoxybenzaldehyde byproduct.

Self-Validating System Observations
  • TLC Monitoring: Under 365 nm UV light, the starting material exhibits bright fluorescence. The reaction is deemed complete when this fluorescent spot (Rf ~0.6 in 1:1 Hex/EtOAc) completely disappears, replaced by a non-fluorescent, UV-absorbing spot at 254 nm (aldehyde product, lower Rf).

  • Visual Quenching Cue: Upon the addition of Na₂S₂O₃, the reaction mixture will rapidly transition from a pale yellow/brown solution to a distinct black suspension. This visual shift confirms the successful reduction and precipitation of osmium.

Workflow S1 1. Dissolution Dissolve Precursor in THF/H2O (3:1) S2 2. Catalysis Add OsO4 (2 mol%) at 0 °C S1->S2 S3 3. Cleavage Add NaIO4 (3.0 eq) portionwise S2->S3 S4 4. Quenching Add aq. Na2S2O3 (Stir 30 min) S3->S4 S5 5. Extraction Extract with EtOAc, Wash with Brine S4->S5 S6 6. Isolation Silica Gel Chromatography S5->S6

Self-validating experimental workflow for the Lemieux-Johnson oxidative cleavage.

References

  • [3] Cas 5863-78-5,(E)-3-(4-Methoxystyryl)pyridine - LookChem. LookChem. Available at:

  • [2] Product Class 8: Pyridazines. Science of Synthesis, Thieme Connect. Available at:

  • [1] New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. Available at:

  • [4] Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides. MDPI. Available at:

  • [5] One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines. ACS Publications. Available at:

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Troubleshooting & Optimization

Technical Support Center: Handling & Stabilizing 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals working with 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine .

Because this molecule features a highly conjugated ethenyl (stilbene-like) linker bridging an electron-donating methoxyphenyl group and an electron-withdrawing pyridazine ring, it is exceptionally vulnerable to photochemically driven structural changes. This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure absolute experimental reproducibility.

Mechanistic Overview of Photodegradation

To prevent degradation, we must first understand the causality of the molecule's failure modes. The degradation of ethenylpyridazines is not a single event, but a cascading photochemical reaction[1]:

  • Photoisomerization: Ambient UV/Visible light provides the activation energy necessary to break the π -bond of the ethenyl linker, driving the thermodynamically stable trans-isomer into a photostationary state with the cis-isomer.

  • Photocyclization: Continuous light exposure forces the cis-isomer to undergo an intramolecular cyclization, forming a highly reactive dihydrophenanthrene-like intermediate[2].

  • Irreversible Photo-oxidation: If dissolved oxygen is present in the solution, it acts as an electron acceptor, irreversibly oxidizing the intermediate into a fully aromatized, colored phenanthrene derivative[3].

Photodegradation A trans-4-[2-(4-Methoxyphenyl) ethenyl]pyridazine (Thermodynamically Stable) B cis-Isomer (Photostationary State) A->B Ambient Light (hv) Photoisomerization B->A Thermal Energy (Δ) C Dihydrophenanthrene Intermediate (Highly Reactive) B->C UV/Vis Light (hv) Photocyclization C->B Dark Reversion D Phenanthrene Degradant (Colored / Irreversible) C->D Dissolved O2 Irreversible Oxidation

Mechanistic pathway of ethenylpyridazine photoisomerization and oxidative degradation.

Troubleshooting FAQs

Q1: Why do my biological/analytical assay results drift over a few hours when the solution is left on the lab bench? A1: The root cause is trans-to-cis photoisomerization driven by ambient laboratory lighting (fluorescent or sunlight)[1]. The trans-isomer is thermodynamically stable, but light shifts the equilibrium. Because the cis-isomer has a drastically different 3D conformation and steric profile, its binding affinity and biological activity will differ significantly from the trans-isomer, leading to assay drift.

Q2: My stock solution developed a yellow tint after a few days. Is it still usable? A2: No, the solution must be discarded. Yellowing is a definitive indicator of irreversible photo-oxidation[1]. While isomerization is the initial event, prolonged light exposure causes the cis-isomer to photocyclize. Dissolved oxygen then oxidizes this intermediate into a phenanthrene-type structure, which is highly conjugated and colored[3]. This mass loss is permanent.

Q3: How can I prevent the irreversible oxidation step if I must work under ambient light for short periods? A3: If actinic shielding is temporarily impossible, removing the terminal electron acceptor (oxygen) is critical. Purging your solvent with Argon or Nitrogen (degassing) for 15-20 minutes removes dissolved O 2​ [4]. Without oxygen, the highly reactive cyclized intermediate is kinetically trapped and will thermally revert to the cis-isomer rather than oxidizing into a degradant[2].

Q4: Does the choice of solvent impact the degradation rate? A4: Yes. Solvents that stabilize the excited triplet state or contain trace oxidative impurities (like peroxides in aged ethers) will accelerate degradation[5]. Always use high-purity, spectroscopic-grade solvents.

Quantitative Stability Matrix

To illustrate the critical importance of proper handling, the following table summarizes the degradation kinetics of stilbene-like conjugated solutions under various environmental conditions[1][6].

Storage ConditionActinic ShieldingAtmosphereEstimated % trans-Isomer (1 Hour)Estimated % trans-Isomer (24 Hours)Estimated % trans-Isomer (14 Days)Primary Failure Mechanism
Clear Glass, 25°C None (Ambient Light)Aerated85%< 50%< 10%Rapid Isomerization & Oxidation
Amber Glass, 25°C Yes (Blocks <500nm)Aerated99%98%90%Slow Thermal Oxidation
Clear Glass, 25°C None (Ambient Light)Degassed (Ar)88%60%30%Isomerization (Oxidation Halted)
Amber Glass, -20°C Yes (Complete Dark)Degassed (Ar)100% > 99.5% > 99% None (Stable)

Self-Validating Standard Operating Protocols (SOPs)

To guarantee the integrity of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine, implement the following self-validating workflow.

Workflow S1 1. Solvent Preparation Select high-purity, non-polar solvent S2 2. Degassing (O2 Removal) Purge with Argon/N2 for 15-20 mins S1->S2 Prevents oxidation S3 3. Actinic Shielding Dissolve in amber glass under red light S2->S3 Prevents isomerization S4 4. Aliquoting Seal with PTFE-lined caps under inert gas S3->S4 Maintains integrity S5 5. Long-Term Storage Store at -20°C, wrapped in foil S4->S5 Arrests thermal degradation

Standardized workflow for the preparation and storage of photosensitive ethenylpyridazine solutions.

Protocol A: Inert Solution Preparation

Causality: This protocol systematically eliminates the two catalysts of degradation: photons (via shielding) and oxygen (via degassing)[7].

  • Solvent Degassing: Transfer the desired volume of high-purity solvent (e.g., LC-MS grade DMSO or Acetonitrile) into a heavy-walled flask. Submerge a sparging stone or glass capillary connected to an Argon or Nitrogen line. Bubble the gas vigorously for 15–20 minutes to displace dissolved oxygen[5].

  • Environmental Control: Turn off overhead fluorescent lights. Conduct all subsequent steps under subdued red light or inside a darkened fume hood.

  • Actinic Shielding: Weigh the solid 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine and transfer it directly into an amber glass vial [4]. Note: Plastics can adsorb lipophilic stilbene derivatives; always use glass.

  • Dissolution & Blanketing: Add the degassed solvent to the amber vial. Gently swirl to dissolve. Before sealing, gently blow a stream of Argon/Nitrogen over the headspace of the vial for 10 seconds to create an inert gas blanket.

  • Sealing: Cap immediately with a PTFE-lined screw cap. Wrap the vial entirely in aluminum foil as a secondary light barrier and store at -20°C[1].

Protocol B: Analytical Verification (Self-Validation System)

Causality: Never assume a photosensitive solution is intact. You must validate the structural integrity before running critical downstream assays.

  • Baseline Establishment: Immediately after preparing a fresh stock (Protocol A), withdraw a 10 µL aliquot.

  • Chromatographic Analysis: Inject the aliquot into a UHPLC-PDA system using a C18 column. Monitor at the λmax​ of the trans-isomer (typically around 320-350 nm for methoxy-substituted ethenylpyridazines).

  • Validation Criteria: The chromatogram must show a single sharp peak. If a secondary peak appears at an earlier retention time (indicating the more polar cis-isomer) or if the baseline shows broad tailing, the solution has been compromised by light exposure and must be remade.

  • Routine Monitoring: Repeat this injection protocol every time the stock solution is thawed for use.

References

  • Managing photoisomerization and enhancing stability of stilbene solutions Source: Benchchem Technical Support URL:1

  • Technical Support Center: Preventing Photochemical Isomerization of Cis-Stilbenes Source: Benchchem Technical Support URL:2

  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots Source: National Institutes of Health (NIH) / PMC URL:6

  • Buy Sinapaldehyde | 4206-58-0 (Storage and Handling Best Practices) Source: Smolecule URL:4

  • Technical Support Center: Optimizing Photoisomerization Efficiency of trans-Stilbene-d2 Source: Benchchem Technical Support URL:5

  • Photochemical and Oxidative Degradation of Chamazulene Contained in Essential Oils and Setup of Protection Strategies Source: ResearchGate URL:7

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to mobile phase optimization for this specific analyte. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reliable analytical methods.

I. Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during the HPLC analysis of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine.

Poor Peak Shape: Tailing Peaks

Question: My chromatogram for 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for a nitrogen-containing compound like 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine in reversed-phase HPLC is often due to secondary interactions between the basic pyridazine moiety and acidic silanol groups on the silica-based column packing.[1][2] Here’s a breakdown of the causes and solutions:

  • Cause 1: Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of the silica stationary phase can be deprotonated, creating a negative charge that interacts with the protonated, positively charged basic nitrogen atoms of your analyte.[1] This strong interaction delays a portion of the analyte molecules, resulting in a tailing peak.

  • Solution 1a: Mobile Phase pH Adjustment: The pyridazine ring in your analyte is basic.[3][4] By lowering the mobile phase pH, you can ensure the analyte is fully protonated (ionized). While this might seem counterintuitive as it increases the positive charge, it also protonates the silanol groups, reducing their negative charge and minimizing the undesirable ionic interaction. A starting pH in the range of 2-4 is generally recommended for method development with basic compounds.[5] It's crucial to operate at a pH at least one unit away from the analyte's pKa to ensure consistent ionization and stable retention.[5][6]

  • Solution 1b: Use of an End-Capped or Base-Deactivated Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups. Using a high-purity, base-deactivated column is highly recommended for analyzing basic compounds to minimize peak tailing.

  • Solution 1c: Addition of a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%) can be effective.[2] TEA will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.

Inconsistent Retention Times

Question: I'm observing significant drift in the retention time for 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine between injections. What could be causing this variability?

Answer:

Fluctuations in retention time are a common issue that can compromise the reliability of your analytical method. The primary culprits are typically related to the mobile phase and system equilibration.

  • Cause 1: Inconsistent Mobile Phase Composition or pH: Minor variations in the preparation of the mobile phase, especially the buffer concentration and pH, can lead to retention time shifts.[2] The retention of ionizable compounds is highly sensitive to pH changes.[7][8]

  • Solution 1: Precise Mobile Phase Preparation and Buffering: Ensure accurate and consistent preparation of your mobile phase for every run. Use a calibrated pH meter and always measure the pH of the aqueous portion before mixing it with the organic modifier.[5] Employing a buffer with adequate capacity (typically ≥20 mM) will help maintain a stable pH throughout the analysis.[9]

  • Cause 2: Insufficient Column Equilibration: If the column is not properly equilibrated with the mobile phase before the first injection, you will likely see retention times drift, usually to shorter times, as the column chemistry stabilizes.

  • Solution 2: Thorough Column Equilibration: Always allow sufficient time for column equilibration. A general guideline is to flush the column with at least 10-15 column volumes of the mobile phase before starting your analytical run.[2]

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to shifts in retention time.[2]

  • Solution 3: Use a Column Oven: Employing a column oven to maintain a constant temperature will eliminate variability due to temperature fluctuations and ensure reproducible retention times.[2]

Low Sensitivity / Poor Peak Response

Question: The peak for 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine is very small, and I'm struggling with sensitivity. How can I improve the peak response?

Answer:

Low sensitivity can be due to a variety of factors, from the mobile phase composition to the detector settings.

  • Cause 1: High UV Absorbance of the Mobile Phase: If you are using a UV detector, a mobile phase with a high UV cutoff can interfere with the detection of your analyte, especially at lower wavelengths.

  • Solution 1: Select Appropriate Solvents and Additives: Choose high-purity, HPLC-grade solvents with low UV cutoff values.[10] Acetonitrile generally has a lower UV cutoff than methanol. Be mindful of any additives in your mobile phase; for example, some ion-pairing agents can have high UV absorbance.

  • Cause 2: Incorrect Detection Wavelength: Your analyte may have a low molar absorptivity at the selected wavelength.

  • Solution 2: Optimize the Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine by running a UV-Vis spectrum of a standard solution. Setting your UV detector to the λmax will maximize the signal response. For structurally similar compounds, a wavelength around 240 nm has been used.[11][12]

  • Cause 3: Peak Broadening: Broad peaks are inherently shorter in height for the same peak area, which can be perceived as low sensitivity.

  • Solution 3: Address Causes of Peak Broadening: Refer to the troubleshooting sections on poor peak shape. Optimizing the mobile phase to achieve sharper, more efficient peaks will increase the peak height and improve sensitivity. Consider using a gradient elution if your isocratic method produces broad peaks.[13][14]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about developing a robust HPLC method for 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine.

Initial Mobile Phase Selection

Question: What is a good starting point for the mobile phase composition for the analysis of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine on a C18 column?

Answer:

For a reversed-phase separation of a moderately non-polar compound like 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine on a C18 column, a good starting point is a mixture of an aqueous buffer and an organic modifier.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[10][15] Acetonitrile often provides better peak shape for basic compounds and has a lower viscosity, leading to lower backpressure.[10] Methanol, on the other hand, can offer different selectivity.[10][15] A good starting point is a 50:50 (v/v) mixture of your aqueous phase and acetonitrile.

  • Aqueous Phase: As discussed in the troubleshooting section, controlling the pH is critical. A phosphate or acetate buffer at a pH between 2.5 and 3.5 is a common starting point for basic analytes.[16] This low pH helps to suppress the ionization of residual silanols on the column, minimizing peak tailing.[5]

  • Isocratic vs. Gradient Elution: For initial method development, a "scouting" gradient is often employed to determine the approximate elution conditions.[17] A linear gradient from a low percentage of organic modifier (e.g., 10%) to a high percentage (e.g., 90%) over 15-20 minutes can provide a good overview of the sample components. Based on the results of the scouting gradient, you can then develop either an optimized gradient method or a simpler isocratic method if your analyte and any impurities elute within a narrow retention window.[14][18]

Choosing Between Acetonitrile and Methanol

Question: What are the key considerations when choosing between acetonitrile and methanol as the organic modifier?

Answer:

The choice of organic modifier can significantly impact the selectivity and efficiency of your separation.[15][19]

FeatureAcetonitrile (MeCN)Methanol (MeOH)Rationale
Elution Strength Stronger eluent for many compoundsWeaker eluent than MeCNThe choice will affect the required percentage of organic modifier for a given retention time.
Selectivity Different selectivity due to its aprotic nature and dipole moment.[20]Different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor.[20]Trying both solvents can be a powerful tool in method development to resolve co-eluting peaks.
UV Cutoff Lower UV cutoff (~190 nm)Higher UV cutoff (~205 nm)Acetonitrile is preferred for low-wavelength UV detection to minimize baseline noise.
Viscosity & Pressure Lower viscosity, resulting in lower backpressure.[10]Higher viscosity, leading to higher backpressure.[10]Lower pressure is generally better for the longevity of the HPLC system and column.
Cost & Toxicity More expensive and more toxic.[10]Less expensive and less toxic.[10]Practical considerations for routine analysis and laboratory safety.

For 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine, which has aromatic rings, the pi-pi interactions between the analyte and a phenyl-based stationary phase can be influenced by the choice of organic modifier. Methanol may be more effective in highlighting the unique selectivity of phenyl phases.[20]

The Role of Mobile Phase pH

Question: Can you further explain the impact of mobile phase pH on the retention of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine?

Answer:

The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine.[7][8] The pyridazine moiety in your analyte is basic and will be protonated at low pH.

  • Low pH (e.g., pH < pKa): At a low pH, the pyridazine nitrogen atoms will be protonated, giving the molecule a positive charge. This increased polarity will lead to decreased retention on a non-polar reversed-phase column.[8] However, this is often desirable as it also minimizes peak tailing by suppressing silanol interactions.

  • High pH (e.g., pH > pKa): At a higher pH, the pyridazine will be in its neutral, non-ionized form. This makes the molecule less polar and will result in increased retention on a reversed-phase column.[8] However, at higher pH values (typically above 7), the silica-based column material can become unstable, and deprotonated silanols can cause significant peak tailing.

Therefore, for robust method development, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of your analyte to ensure a single ionic form is present and to avoid retention time instability.[8]

Isocratic vs. Gradient Elution

Question: When should I use an isocratic method versus a gradient method for this analysis?

Answer:

The choice between isocratic and gradient elution depends on the complexity of your sample and the range of polarities of the components.[14][18]

  • Isocratic Elution:

    • When to use: Ideal for simple mixtures where the analytes have similar retention characteristics.[13][14] If you are only analyzing the main compound and any impurities elute close to it, an isocratic method is simpler, more robust, and requires no column re-equilibration time between injections.[13][21]

    • Drawbacks: For complex samples, early eluting peaks may be poorly resolved, while late-eluting peaks can become very broad, leading to decreased sensitivity.[17]

  • Gradient Elution:

    • When to use: Preferred for complex mixtures containing compounds with a wide range of polarities.[13][14][18] It provides better resolution across the entire chromatogram and results in sharper peaks for late-eluting components.[17]

    • Drawbacks: Requires a more complex pump system and necessitates a re-equilibration step at the end of each run to return to the initial mobile phase conditions, which can increase the total cycle time.[13]

Recommendation: Start with a scouting gradient to understand the retention behavior of your analyte and any potential impurities. If all peaks of interest elute within a reasonably short time and are well-resolved, an isocratic method can be developed for simplicity and speed. If there are significant differences in retention, a gradient method will likely be necessary for optimal separation.

III. Experimental Protocols and Data

Systematic Approach to Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine.

Objective: To achieve a robust separation with good peak shape, resolution, and a reasonable run time.

Materials:

  • HPLC system with UV detector and column oven

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine standard

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Buffers (e.g., potassium phosphate, ammonium acetate)

  • Acids/Bases for pH adjustment (e.g., phosphoric acid, triethylamine)

Protocol:

  • Initial Scouting Gradient:

    • Prepare mobile phase A: 0.1% formic acid in water.

    • Prepare mobile phase B: 0.1% formic acid in acetonitrile.

    • Set the column temperature to 30 °C.

    • Run a linear gradient from 10% B to 90% B over 20 minutes.

    • Monitor the chromatogram to determine the approximate percentage of acetonitrile at which your analyte elutes.

  • Organic Modifier Selection:

    • Based on the scouting gradient, develop an isocratic method using the determined percentage of acetonitrile.

    • Repeat the analysis using methanol as the organic modifier. You will likely need a higher percentage of methanol to achieve similar retention.

    • Compare the chromatograms for peak shape, efficiency, and selectivity. Choose the organic modifier that provides the best overall performance.

  • pH Optimization:

    • Prepare a series of aqueous buffers at different pH values (e.g., 2.5, 3.5, 4.5, 6.0, 7.0).

    • Using the chosen organic modifier, perform isocratic runs with each buffered mobile phase.

    • Observe the effect of pH on retention time and peak shape. Select the pH that provides the best peak symmetry and desired retention.

  • Fine-Tuning the Organic Modifier Concentration:

    • Once the organic modifier and pH are selected, fine-tune the percentage of the organic modifier in the mobile phase to achieve the desired retention time (typically between 3 and 10 minutes for the main peak).

  • Method Validation:

    • Once the final mobile phase composition is determined, validate the method for parameters such as specificity, linearity, precision, and accuracy according to relevant guidelines.

Visualization of the Optimization Workflow

The following diagram illustrates the logical flow of the mobile phase optimization process.

MobilePhaseOptimization ScoutingGradient 1. Scouting Gradient (e.g., 10-90% MeCN) OrganicModifier 2. Organic Modifier Selection (MeCN vs. MeOH) ScoutingGradient->OrganicModifier Determine approx. %B pHOptimization 3. pH Optimization (e.g., pH 2.5, 3.5, 4.5) OrganicModifier->pHOptimization Select best solvent FineTuning 4. Fine-Tune Organic % (Adjust for optimal k') pHOptimization->FineTuning Select optimal pH Validation 5. Method Validation FineTuning->Validation Final mobile phase

Caption: Workflow for systematic HPLC mobile phase optimization.

IV. References

  • Selecting an organic modifier for reversed-phase chromatography.

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin.

  • Exploring the Role of pH in HPLC Separation - Veeprho.

  • Control pH During Method Development for Better Chromatography - Agilent.

  • pH, pKa, and Retention - Pharma Growth Hub.

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes - PharmaGuru.

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International.

  • Isocratic Vs. Gradient Elution in Chromatography - Phenomenex.

  • HPLC Separation Modes - JASCO Inc.

  • Understanding Gradient HPLC | LCGC International - Chromatography Online.

  • [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC.

  • HPLC Troubleshooting Guide.

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci.

  • Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment - Benchchem.

  • Reversed Phase HPLC Method Development - Phenomenex.

  • Pyridazine - Wikipedia.

  • Pyridazine | C4H4N2 | CID 9259 - PubChem - NIH.

  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Fluorescence of Stilbene Derivatives and 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Stilbenoid Fluorophores

Stilbenoids, characterized by a 1,2-diphenylethylene core, are a cornerstone of fluorescence chemistry. Their utility spans from fundamental photophysical studies to applications as fluorescent probes and materials for organic light-emitting diodes (OLEDs). The parent molecule, trans-stilbene, is only weakly fluorescent in solution at room temperature due to efficient non-radiative decay through trans-cis isomerization. However, the photophysical properties of stilbene derivatives can be dramatically tuned through chemical modification.

This guide focuses on a comparative analysis of these versatile stilbene derivatives with 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine, a heterocyclic analog where a phenyl ring is replaced by a pyridazine moiety. This substitution introduces nitrogen atoms into the aromatic system, which can significantly alter the electronic and, consequently, the fluorescence properties of the molecule. While extensive data exists for stilbene derivatives, 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine represents a more novel structure with potential for unique photophysical behavior. This guide will provide a comprehensive overview of the known characteristics of stilbene derivatives and present a framework for the experimental characterization of their aza-analogs.

Molecular Structures

The fundamental structural differences between stilbenes and the pyridazine derivative are illustrated below. The introduction of the nitrogen-containing pyridazine ring in place of a benzene ring is the key modification influencing the photophysical properties.

stilbene trans-Stilbene stilbene_img pyridazine 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine pyridazine_img

Caption: Molecular structures of trans-stilbene and 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine.

Comparative Photophysical Properties

A direct comparison of the fluorescence properties of stilbene derivatives and 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine is challenging due to the limited published data on the latter. However, by examining the extensive literature on stilbenes and related aza-stilbenes, we can draw valuable inferences and highlight key areas for experimental investigation.

Stilbene Derivatives: A Mature Platform for Fluorophore Design

The fluorescence of trans-stilbene is notoriously low in fluid solution at room temperature, with a quantum yield (Φf) of only about 0.04 in hexane[1]. This is primarily due to the efficient photoisomerization to the non-fluorescent cis-isomer. However, the fluorescence quantum yield can be significantly enhanced by:

  • Structural Modification: Introducing substituents that sterically hinder the twisting around the central double bond or electronically modify the excited state can dramatically increase the quantum yield. For instance, N-phenyl substitution on 4-aminostilbene can increase fluorescence by more than an order of magnitude[2][3]. Similarly, some silyl-substituted stilbenes exhibit high quantum yields, with certain derivatives reaching up to 0.95[4].

  • Environmental Effects: Increasing the viscosity or polarity of the solvent can restrict the torsional motion required for isomerization, leading to enhanced fluorescence. For example, the fluorescence quantum yield of trans-stilbene increases markedly in viscous solvents like glycerol, especially at lower temperatures[5].

The following table summarizes the photophysical properties of a selection of stilbene derivatives, illustrating the impact of substitution.

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φf)Reference
trans-StilbeneHexane2953470.044[1]
trans-4,4'-DimethoxystilbeneDioxane3293820.53[6]
trans-4-AminostilbeneAcetonitrile3374260.01[2][3]
trans-4-(N,N-Diphenylamino)stilbeneCyclohexane3704300.76[2]
4,4′-bis(2-benzoxazolyl)stilbeneToluene368424High[7][8]
Stilbene with two Me3Si‐C≡C groupsCyclohexane~330~3700.95[4]
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine: An Emerging Aza-Stilbene
  • Altered Electronic Properties: The nitrogen atoms act as electron-withdrawing centers, which can lead to intramolecular charge transfer (ICT) character in the excited state, especially with an electron-donating group like the methoxy group present in the target molecule.

  • Solvatochromism: Compounds with significant ICT character often exhibit solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent. A red-shift in emission with increasing solvent polarity is typically observed.

  • Potential for High Quantum Yields: While not guaranteed, the modification of the electronic structure can, in some cases, lead to higher fluorescence quantum yields compared to the parent stilbene by altering the excited state potential energy surface and the barriers to non-radiative decay pathways. For instance, some 2-styrylpyridazin-3(2H)-one derivatives have been developed as fluorescent probes that show a significant increase in fluorescence upon binding to amyloid-beta plaques[9].

To definitively characterize the fluorescence of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine, experimental determination of its photophysical properties is essential. The following section provides a detailed protocol for such a characterization.

Experimental Protocols: Characterizing a Novel Fluorophore

This section provides a comprehensive, step-by-step methodology for determining the relative fluorescence quantum yield of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine. The comparative method, using a well-characterized standard, is the most common and reliable approach[7].

Selection of a Fluorescence Quantum Yield Standard

A crucial first step is the selection of an appropriate fluorescence quantum yield standard. The ideal standard should have:

  • A well-known and constant quantum yield.

  • Absorption and emission spectra that overlap with the expected spectra of the test compound.

  • Good photostability.

Quinine sulfate in 0.5 M H2SO4 is a widely used and well-characterized standard with a quantum yield of 0.546 [1][4]. Its broad absorption and emission in the UV-blue region make it a suitable starting point for the characterization of many novel fluorophores. However, it's important to note that its quantum yield can be temperature-dependent[10]. For compounds emitting at longer wavelengths, other standards may be more appropriate.

Experimental Workflow for Relative Quantum Yield Determination

The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare stock solution of Quinine Sulfate in 0.5 M H2SO4 dilute_standard Prepare a series of dilutions of the standard (Abs < 0.1) prep_standard->dilute_standard prep_sample Prepare stock solution of Pyridazine derivative in a suitable solvent (e.g., Ethanol) dilute_sample Prepare a series of dilutions of the sample (Abs < 0.1) prep_sample->dilute_sample abs_standard Measure absorbance of standard dilutions at the excitation wavelength dilute_standard->abs_standard abs_sample Measure absorbance of sample dilutions at the same excitation wavelength dilute_sample->abs_sample em_standard Record fluorescence emission spectra of standard dilutions abs_standard->em_standard em_sample Record fluorescence emission spectra of sample dilutions abs_sample->em_sample integrate_standard Integrate the area under the emission spectra for the standard plot_standard Plot integrated fluorescence intensity vs. absorbance for the standard integrate_standard->plot_standard integrate_sample Integrate the area under the emission spectra for the sample plot_sample Plot integrated fluorescence intensity vs. absorbance for the sample integrate_sample->plot_sample calc_qy Calculate the quantum yield of the sample using the comparative method equation plot_standard->calc_qy plot_sample->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol

I. Preparation of Solutions

  • Standard Solution: Prepare a stock solution of quinine sulfate in 0.5 M H2SO4. From this stock, prepare a series of at least five dilutions with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.

  • Sample Solution: Prepare a stock solution of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine in a suitable solvent (e.g., ethanol, cyclohexane, acetonitrile to test for solvatochromism). Prepare a series of dilutions with absorbances in the same range as the standard at the same excitation wavelength.

Causality: Working with absorbances below 0.1 is critical to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution, leading to an underestimation of the quantum yield[7].

II. Spectroscopic Measurements

  • Absorbance Spectra: Record the absorbance spectra of all standard and sample solutions using a UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all standard and sample solutions. It is imperative that the excitation wavelength and all instrument parameters (e.g., slit widths) are kept identical for both the standard and the sample measurements.

III. Data Analysis

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each standard and sample spectrum.

  • Plot Integrated Intensity vs. Absorbance: For both the standard and the sample, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine the Gradients: Perform a linear regression for both plots to obtain the gradients (slopes).

  • Calculate the Quantum Yield: The quantum yield of the sample (Φx) can be calculated using the following equation[7][11]:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

    • ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively.

Expert Analysis and Future Directions

The extensive research on stilbene derivatives has established a clear understanding of their structure-property relationships, making them a highly versatile class of fluorophores. The introduction of substituents can dramatically enhance their fluorescence quantum yield, and their emission is often sensitive to the local environment, which can be exploited for sensing applications.

4-[2-(4-Methoxyphenyl)ethenyl]pyridazine and other aza-stilbenes represent a promising, yet underexplored, area of research. The presence of the pyridazine ring is expected to induce significant changes in the photophysical properties compared to their carbocyclic analogs. Based on related compounds, it is plausible that 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine will exhibit fluorescence with some degree of solvatochromism, a property that could be valuable for developing probes of local polarity.

The key takeaway for researchers is that while stilbene derivatives offer a predictable and highly tunable platform, aza-stilbenes like 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine may offer novel photophysical properties that could be advantageous for specific applications. The experimental protocol detailed in this guide provides a robust framework for the systematic characterization of such novel compounds, enabling a direct comparison with the established performance of stilbene derivatives. Future work should focus on a comprehensive photophysical study of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine and its derivatives in a range of solvents to fully elucidate their potential as a new class of fluorophores.

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